molecular formula C9H17NO B8561791 4-(Cyclopropylmethyl)piperidin-4-ol

4-(Cyclopropylmethyl)piperidin-4-ol

Cat. No.: B8561791
M. Wt: 155.24 g/mol
InChI Key: JFQIUQAXHQSXCY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)piperidin-4-ol is a bicyclic piperidine derivative characterized by a hydroxyl group and a cyclopropylmethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), with the SMILES string C1CC1C2(CCNCC2)O and InChI key AHIDHDSSUAYXBC-UHFFFAOYSA-N . The cyclopropyl group introduces steric rigidity and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties compared to other piperidin-4-ol derivatives.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(cyclopropylmethyl)piperidin-4-ol

InChI

InChI=1S/C9H17NO/c11-9(7-8-1-2-8)3-5-10-6-4-9/h8,10-11H,1-7H2

InChI Key

JFQIUQAXHQSXCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCNCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Formula Key Activity/Properties Source
4-(Cyclopropylmethyl)piperidin-4-ol Cyclopropylmethyl C₈H₁₅NO Structural rigidity, potential CNS activity
1-[3-(2,4,6-Trimethylphenoxy)propyl]piperidin-4-ol 3-(2,4,6-Trimethylphenoxy)propyl C₁₇H₂₇NO₂ Anticonvulsant (ED₅₀: 38.2 mg/kg, PI: 6.2)
4-(4-Chlorophenyl)piperidin-4-ol 4-Chlorophenyl C₁₁H₁₄ClNO Scaffold for HIV-1 inhibitors (e.g., compound 11)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl, naphthyloxypropyl C₂₉H₃₁N₂O₂ Beta-cell survival enhancement (no acute insulin secretion)
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol Aminomethylcyclopropyl, methyl C₁₀H₂₀N₂O Unspecified (MW: 184.28)
Haloperidol (4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone) Chlorophenyl, fluorobutyrophenone C₂₁H₂₃ClFNO₂ Antipsychotic (dopamine D₂ receptor antagonism)

Key Observations

Substituent Effects on Activity: Bulky Aromatic Groups: Compounds like 1-[3-(2,4,6-trimethylphenoxy)propyl]piperidin-4-ol (anticonvulsant) and Haloperidol (antipsychotic) rely on aromatic substituents for receptor binding. The trimethylphenoxy group in the former enhances anticonvulsant efficacy (PI = 6.2) , while Haloperidol’s chlorophenyl and fluorobutyrophenone moieties mediate dopamine receptor antagonism . Cyclopropyl vs. Alkyl Groups: The cyclopropylmethyl group in this compound provides steric hindrance and metabolic stability compared to simpler alkyl substituents (e.g., isopropyl in 1-isopropylpiperidin-4-ol, CAS 5570-78-5) .

Functional Group Impact :

  • Hydroxyl Position : All analogs retain the 4-hydroxyl group, critical for hydrogen bonding in biological targets.
  • Electron-Withdrawing Groups : The 4-chlorophenyl substituent in 4-(4-chlorophenyl)piperidin-4-ol enhances scaffold utility in antiviral drug design , whereas electron-donating groups (e.g., methyl in ’s compounds) improve anticonvulsant activity .

Case Study: Insulin Secretion vs. Beta-Cell Survival

This contrasts with compounds like 4-(4-chlorophenyl)piperidin-4-ol, where substituents target viral entry mechanisms . Such differences underscore the scaffold’s versatility.

Q & A

Q. Optimization strategies :

  • Solvent selection : DCM or ethanol for improved solubility of intermediates.
  • Catalyst use : NaHB(OAc)₃ for reductive amination to enhance stereochemical control .
  • Temperature control : Reactions performed at 140°C in sealed tubes for high-yield coupling steps .

How does the cyclopropylmethyl substitution influence biological activity compared to other substituents?

Advanced
The cyclopropylmethyl group confers unique steric and electronic properties:

  • Enhanced receptor binding : The rigid cyclopropane ring improves binding affinity to targets like 5-HT1F receptors (Ki = 11 nM) by reducing conformational flexibility .
  • Metabolic stability : Cyclopropyl groups resist oxidative degradation compared to linear alkyl chains, as observed in pharmacokinetic studies of related piperidine derivatives .
  • Comparative SAR : Derivatives with phenyl or methyl groups (e.g., 4-(3-methylphenyl)piperidin-4-ol) show lower selectivity due to increased hydrophobic interactions, leading to off-target effects .

Q. Methodological

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.09–1.00 (cyclopropane protons) and δ 3.73–3.72 (piperidine hydroxyl) confirm substitution patterns .
    • ¹³C NMR : Cyclopropane carbons appear at 10–15 ppm, distinct from aromatic or aliphatic carbons .
  • Mass Spectrometry (MS) : ESI+ mode shows [M+H]+ at m/z 238 for the free base and m/z 492 for complex derivatives .
  • HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in biological activity data across studies?

Data Contradiction Analysis
Discrepancies often arise from:

  • Model specificity : In vitro assays (e.g., cAMP GloSensor) may show potent 5-HT1F antagonism (Ki = 47 nM), while in vivo glucose tolerance tests in mice reveal no acute insulin secretion changes due to compensatory mechanisms .
  • Dosage and timing : Antagonist effects on beta-cell survival require sustained plasma levels (>100 nM for 8 hours), whereas single doses fail to replicate results .
    Resolution approach :
    • Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) .
    • Standardize dosing regimens across models .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Pharmacological

  • In vitro :
    • HEK293T cells transfected with 5-HT1F : Assess Gi/o coupling via cAMP inhibition (EC₅₀ = 0.1 nM for serotonin) .
    • Human islet cultures : Test beta-cell replication using harmine/exendin-4 co-treatment (p < 0.0001 for drug synergy) .
  • In vivo :
    • NSG mice with STZ-induced diabetes : Evaluate islet transplant efficacy via glucose tolerance tests and plasma insulin normalization (p = 0.0005 for antagonist effect) .

How can derivatives be designed for improved target selectivity?

Q. Structure-Activity Relationship (SAR)

  • Substituent modification : Replace cyclopropylmethyl with polar groups (e.g., pyridinylmethyl) to reduce off-target binding to 5-HT2B (Ki = 343 nM vs. 11 nM for 5-HT1F) .
  • Computational modeling : Use MOE (Molecular Operating Environment) to generate virtual libraries and predict binding poses .
  • Stereochemical control : Enantiopure synthesis (e.g., (1R,4R)-isomers) improves selectivity, as seen in spirocyclic derivatives (e.g., Compound 36, m/z 492) .

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